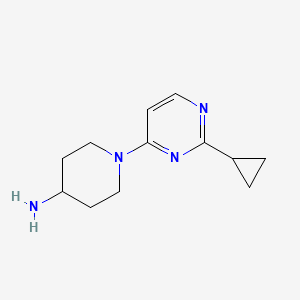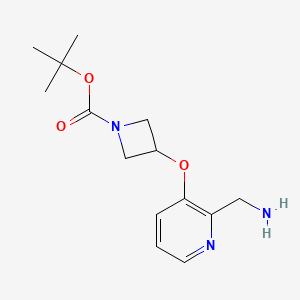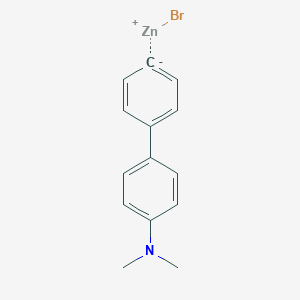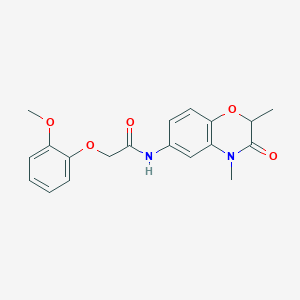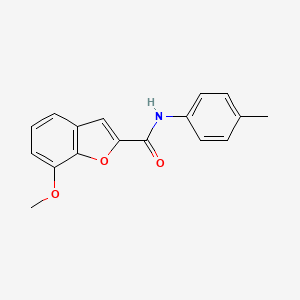
2-(4-Fluorophenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H14FN It is a derivative of butanamine, where a fluorophenyl group is attached to the second carbon of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)butan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. Catalytic hydrogenation and other advanced reduction techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, influencing the release and uptake of monoamines such as serotonin, dopamine, and norepinephrine. This interaction can modulate various physiological and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)butan-2-amine
- 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine
Uniqueness
2-(4-Fluorophenyl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
2-(4-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2,7,12H2,1H3 |
InChI Key |
CINNAYZGZASLFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)
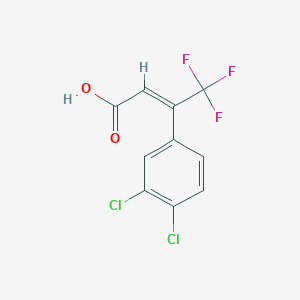
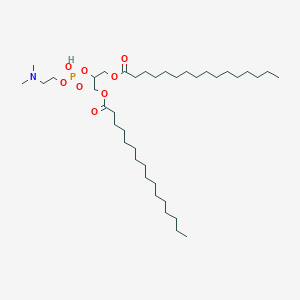
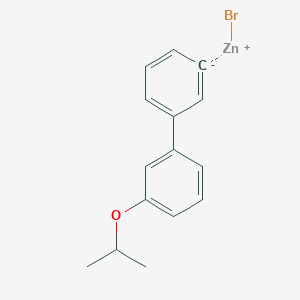
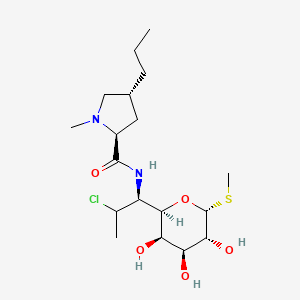
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14880629.png)
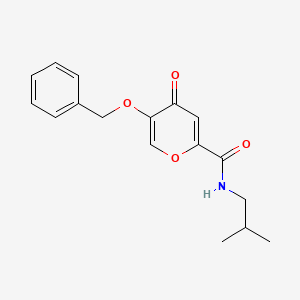

![3-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14880642.png)
